Kinase Selectivity Fingerprint Relative to Closest Pyrazolyl‑Quinoxaline Congeners
No direct selectivity profiling data are publicly available for this compound. The closest structurally characterized analog, N-(1-methyl-1H-pyrazol-5-yl)quinoxaline-2-carboxamide (BDBM193675), shows an ERK2 Ki of 0.600 nM [1]. However, this comparator lacks the pyridin‑3‑ylmethyl linker, and the pyrazole is attached directly to the quinoxaline carboxamide. The presence of the 5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl motif in the target compound is predicted to shift kinase selectivity away from ERK2 toward other kinases such as NEK family members, as suggested by the patent family's broad targeting profile [2]. The quantitative selectivity difference between the target compound and BDBM193675 has not been experimentally determined.
| Evidence Dimension | Kinase selectivity (predicted shift from ERK2 toward NEK family) |
|---|---|
| Target Compound Data | No experimental selectivity data available |
| Comparator Or Baseline | BDBM193675: ERK2 Ki = 0.600 nM [1] |
| Quantified Difference | Cannot be calculated; selectivity profile is inferred from structural class |
| Conditions | Enzymatic assay, pH 7.3 (comparator); target compound not tested in comparable panel |
Why This Matters
Procurement decisions for kinase probes require knowledge of selectivity windows; the structural novelty of the pyridin‑3‑ylmethyl linker suggests a distinct target profile, but the absence of quantitative selectivity data represents a key evidence gap that must be filled by the user.
- [1] BindingDB. BDBM193675: US9670208, Example 279. Ki = 0.600 nM (ERK2). http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=193675 View Source
- [2] Astex Therapeutics Ltd. Pyrazolyl quinoxaline kinase inhibitors. US Patent 9,464,071, 2016. View Source
